4'-Methoxyflavanone
Overview
Description
4’-Methoxyflavanone is a flavonoid compound . It has been found to be a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .
Synthesis Analysis
4’-Methoxyflavanone can be synthesized through various methods . One method involves the reaction of 2’, 4’-dihydroxy-4-methoxychalcone with pyridinium chlorochromate in dichloromethane at 20°C for approximately 10 minutes . Another method involves the oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Molecular Structure Analysis
The molecular formula of 4’-Methoxyflavanone is C16H14O3 . It belongs to the class of organic compounds known as flavanones, which are characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .Chemical Reactions Analysis
The 7-hydroxy-4’-methoxyflavone has been synthesized through oxidative cyclization reaction of 2’, 4’-dihydroxy-4-methoxychalcone using I2 in DMSO as a catalyst with a mole ratio of 1:1 .Scientific Research Applications
Antibacterial and Anti-inflammatory Properties : A study by Valdés et al. (2020) found that a flavanone derivative exhibited moderate inhibitory activity against methicillin-resistant Staphylococcus aureus and potent, selective inhibition of 5-hLOX, an enzyme involved in inflammation, suggesting potential use in treating respiratory tract diseases (Valdés et al., 2020).
Potential Anticancer Applications : Research by Pouget et al. (2000) and Matsjeh et al. (2017) indicates that 4'-Methoxyflavans and related compounds could have anticancer properties. Pouget et al. focused on synthesis and structure analysis for potential use as anticancer drugs (Pouget et al., 2000), while Matsjeh et al. synthesized compounds for testing against cervical and colon cancer cells (Matsjeh et al., 2017).
Antioxidant and Antimicrobial Activities : A study by Bedane et al. (2015) found that new flavanones isolated from Erythrina livingstoniana exhibited antibacterial efficacy and free-radical scavenging potential, highlighting their antioxidant and antimicrobial properties (Bedane et al., 2015).
Anti-inflammatory and Antioxidant Effects : Lee (2015) evaluated the suppressive activity of flavanone derivatives on nitric oxide production in macrophage cells and found that certain derivatives had potent anti-inflammatory and antioxidant activities (Lee, 2015).
Potential in Bone Disease Treatments : Im et al. (2013) discovered that 6,4'-Dihydroxy-7-methoxyflavanone inhibits osteoclast differentiation and function, suggesting potential therapeutic application in osteoclastogenic bone diseases such as osteoporosis and rheumatoid arthritis (Im et al., 2013).
Use in Analytical Chemistry : Jin Yan-hong (2009) developed a rapid analytical method for determining 4'-hydroxyflavanone and 6-methoxyflavanone in human urine samples, which could be useful for biomedical analysis (Jin Yan-hong, 2009).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUYUYOXCGBABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914217 | |
Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxyflavanone | |
CAS RN |
3034-08-0, 97005-76-0 | |
Record name | 4'-Methoxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Methoxyflavanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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